Mal-NH-PEG14-CH2CH2COOPFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-NH-PEG14-CH2CH2COOPFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-NH-PEG14-CH2CH2COOPFP ester typically involves the conjugation of a maleimide group to a polyethylene glycol (PEG) chain, followed by the attachment of a pentafluorophenyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and minimal by-products, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Mal-NH-PEG14-CH2CH2COOPFP ester primarily undergoes substitution reactions, where the pentafluorophenyl ester group is replaced by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester more susceptible to nucleophilic attack.
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in organic solvents such as dimethylformamide or acetonitrile, and may require the presence of a base such as triethylamine to neutralize the by-products.
Major Products: The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used. These products retain the polyethylene glycol chain, which imparts solubility and biocompatibility to the final compound.
Scientific Research Applications
Mal-NH-PEG14-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. This approach has significant potential in drug discovery, as it allows for the targeted degradation of disease-causing proteins.
In addition to its use in PROTACs, this compound is also employed in the modification of biomolecules for improved delivery and stability. For example, it can be used to conjugate therapeutic proteins or peptides to polyethylene glycol, enhancing their solubility and reducing immunogenicity.
Mechanism of Action
The mechanism of action of Mal-NH-PEG14-CH2CH2COOPFP ester involves the formation of a covalent bond between the maleimide group and a thiol-containing molecule, such as a cysteine residue on a protein. This covalent attachment facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation.
Comparison with Similar Compounds
Similar Compounds:
- Mal-NH-PEG2-CH2CH2COOPFP ester
- Mal-NH-PEG4-CH2CH2COOPFP ester
- Mal-NH-PEG12-CH2CH2COOPFP ester
Uniqueness: Compared to its shorter-chain analogs, Mal-NH-PEG14-CH2CH2COOPFP ester offers enhanced solubility and flexibility due to its longer polyethylene glycol chain. This makes it particularly suitable for applications requiring high solubility and biocompatibility.
Properties
Molecular Formula |
C44H67F5N2O19 |
---|---|
Molecular Weight |
1023.0 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H67F5N2O19/c45-39-40(46)42(48)44(43(49)41(39)47)70-38(55)4-7-56-9-11-58-13-15-60-17-19-62-21-23-64-25-27-66-29-31-68-33-34-69-32-30-67-28-26-65-24-22-63-20-18-61-16-14-59-12-10-57-8-5-50-35(52)3-6-51-36(53)1-2-37(51)54/h1-2H,3-34H2,(H,50,52) |
InChI Key |
LIBZCDSMCFVTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.